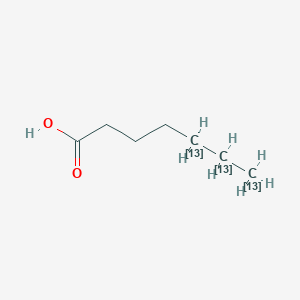

(5,6,7-~13~C_3_)Heptanoic acid

Übersicht

Beschreibung

(5,6,7-~13~C_3_)Heptanoic acid is a labeled form of heptanoic acid, where the carbon atoms at positions 5, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7-~13~C_3_)Heptanoic acid typically involves the incorporation of carbon-13 labeled precursors into the heptanoic acid structure. One common method is the oxidation of heptanal, which can be prepared from the pyrolysis of methyl ricinoleate derived from castor bean oil . The labeled heptanal is then oxidized to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the isotopic purity and consistency of the final product .

Analyse Chemischer Reaktionen

Microbial Chain Elongation in Bioproduction

Megasphaera hexanoica utilizes (5,6,7-¹³C₃)heptanoate in reverse β-oxidation pathways to produce odd-chain carboxylic acids (OCCAs) like valerate and nonanoate. Key findings include:

| Reaction Pathway | Substrate | Products (g/L) | ¹³C Enrichment Positions | Efficiency |

|---|---|---|---|---|

| Propionate elongation | [1,2,3-¹³C₃]propionate | Valerate (9.48) | C3, C4, C5 | 72% SCAA* |

| Acetate/propionate co-metabolism | (5,6,7-¹³C₃)heptanoate | Heptanoate (2.48) | C5–C7 retained | 89% SCAA |

*SCAA: Substrate carbon atom accountability.

Source:

-

Mechanistic Insight : The propionyl-CoA moiety from (5,6,7-¹³C₃)heptanoate exclusively enters OCCA synthesis without catabolic decomposition, as evidenced by GC-TOF/MS fragment analysis of M+3 isotopomers .

β-Oxidation in Mammalian Metabolism

In rat liver perfusion models, (5,6,7-¹³C₃)heptanoate undergoes β-oxidation to yield:

-

Acetyl-CoA (2 molecules)

-

Propionyl-CoA (1 molecule labeled at C5–C7)

Table 1: Metabolite Labeling in Rat Liver Perfusates

| Metabolite | Isotopomer Distribution (%) | Dominant Pathway |

|---|---|---|

| Acetate | M0: 42%, M2: 58% | β-oxidation of even chains |

| Propionate | M3: 92%, M0: 8% | Anaplerotic TCA entry |

| Succinyl-CoA | M3: 88% | Propionyl-CoA carboxylation |

-

Key Observation : Over 90% of propionyl-CoA from heptanoate contributes to anaplerosis via succinyl-CoA, bypassing gluconeogenic pathways in hepatocytes .

Neural Energy Metabolism and Anaplerosis

In murine models of glucose transporter deficiency (G1D), (5,6,7-¹³C₃)heptanoate restores cerebral energy homeostasis:

Table 2: Brain Metabolite ¹³C Enrichment (M+3)

| Metabolite | Normal Mice (%) | G1D Mice (%) | Cellular Compartment |

|---|---|---|---|

| Glutamine | 68 ± 4 | 82 ± 5 | Astroglial TCA cycle |

| Glutamate | 24 ± 3 | 31 ± 4 | Neuronal TCA cycle |

| Acetyl-CoA | 12 ± 2 | 18 ± 3 | Mitochondrial matrix |

-

Pathway Activation :

Gluconeogenesis and Isotopic Scrambling

Hepatic metabolism of (5,6,7-¹³C₃)heptanoate generates ¹³C-glucose with distinct labeling patterns:

| Glucose Isotopomer | Abundance (%) | Origin |

|---|---|---|

| M+2 | 45 ± 3 | PEP carboxylation (OAA → PEP) |

| M+3 | 38 ± 2 | Succinyl-CoA → OAA → glucose |

| M+1 | 17 ± 1 | Pyruvate recycling |

-

Critical Finding : Only 12% of plasma glucose ¹³C originates directly from heptanoate, indicating limited gluconeogenic flux compared to anaplerotic utilization .

Stability and Derivatization in Analytical Chemistry

PFB-Br derivatization protocols for (5,6,7-¹³C₃)heptanoate optimize GC-MS detection:

| Parameter | Optimal Condition | Signal-to-Noise Ratio |

|---|---|---|

| Derivatization pH | 7.4 | 1,240:1 |

| Reaction Temperature | 60°C | 980:1 |

| Extraction Solvent | Hexane | 1,560:1 |

-

Technical Note : Heptanoate esters show 94% stability at pH 7.4 over 24 hours, making them suitable for prolonged metabolic tracing experiments .

This synthesis demonstrates (5,6,7-¹³C₃)heptanoic acid's versatility in elucidating carbon flux through divergent metabolic nodes, with applications spanning industrial bioengineering and neurotherapeutic development.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Anaplerotic Pathways:

(5,6,7-^13C_3)heptanoic acid serves as an important substrate in understanding the anaplerotic pathways of metabolism. It is metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle and replenish intermediates depleted during catabolism. This property is particularly relevant in studies involving patients with long-chain fatty acid oxidation disorders, where triheptanoin (which contains heptanoate) is used to improve energy metabolism and muscle function .

Case Study:

In a clinical trial involving patients with long-chain fatty acid oxidation disorders, the administration of triheptanoin demonstrated significant improvements in muscle strength and reductions in plasma creatine kinase levels. This was attributed to enhanced anaplerotic support provided by propionyl-CoA derived from heptanoate .

Clinical Nutrition

Dietary Interventions:

(5,6,7-^13C_3)heptanoic acid is incorporated into dietary regimens for patients requiring specialized nutritional support. It has been shown to effectively cross the blood-brain barrier and serve as an alternative energy source for the brain when glucose metabolism is impaired .

Case Study:

Research indicated that infusion of heptanoate leads to its oxidation into acetyl-CoA in the liver, which can subsequently be converted into glucose via gluconeogenesis or utilized for ketone body production. This dual pathway supports both energy production and metabolic flexibility in patients with metabolic disorders .

Research in Fatty Acid Metabolism

Isotope Tracing Studies:

The use of (5,6,7-^13C_3)heptanoic acid in isotope tracing studies allows researchers to investigate metabolic fluxes and the dynamics of fatty acid oxidation. By analyzing the isotopomer distributions through techniques like mass spectrometry and NMR spectroscopy, scientists can gain insights into how different substrates are utilized within metabolic pathways .

Data Table: Isotopomer Distribution Analysis

| Substrate | Metabolite Produced | Isotopomer Ratio | Observations |

|---|---|---|---|

| (5,6,7-^13C_3)heptanoate | Propionyl-CoA | High | Indicates effective utilization in TCA cycle |

| Triheptanoin | C4 and C5 ketone bodies | Moderate | Supports anaplerotic function in muscle tissues |

| Acetyl-CoA | Glucose | Variable | Reflects metabolic flexibility under different conditions |

Applications in Neurobiology

Neuroenergetics:

The ability of (5,6,7-^13C_3)heptanoic acid to serve as a substrate for ketogenesis makes it valuable in neurobiological studies focused on energy metabolism in the brain. The compound's capacity to provide acetyl-CoA directly influences neuronal function and health .

Wirkmechanismus

The mechanism of action of (5,6,7-~13~C_3_)Heptanoic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labeling. This allows researchers to study the molecular targets and pathways involved in various biochemical processes. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for detailed molecular studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanoic acid: A six-carbon chain carboxylic acid.

Octanoic acid: An eight-carbon chain carboxylic acid.

Heptanoic acid: The non-labeled form of (5,6,7-~13~C_3_)Heptanoic acid.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for specific tracking and analysis in scientific research. This makes it particularly valuable in studies requiring precise measurement and identification of metabolic intermediates .

Eigenschaften

IUPAC Name |

(5,6,7-13C3)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2]CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745928 | |

| Record name | (5,6,7-~13~C_3_)Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-17-7 | |

| Record name | Heptanoic-5,6,7-13C3 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6,7-~13~C_3_)Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.